Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form a borane derivative.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
Vergleich Mit ähnlichen Verbindungen
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid . While all these compounds share the ability to form reversible covalent bonds with diols, they differ in their specific functional groups and applications. For example, phenylboronic acid is commonly used in the Suzuki-Miyaura coupling reaction, while 3-aminophenylboronic acid is used as a reagent in various organic synthesis reactions .
Eigenschaften
Molekularformel |
C15H16BNO3 |
---|---|
Molekulargewicht |
269.11 g/mol |
IUPAC-Name |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.